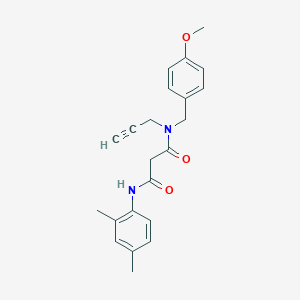![molecular formula C14H12N4S B5416853 2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine, commonly known as BTTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTP belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of BTTP is not fully understood. However, studies have shown that BTTP exerts its biological activity by inhibiting specific enzymes and proteins in the target cells. For example, BTTP inhibits the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BTTP exhibits several biochemical and physiological effects, including cytotoxicity, antifungal activity, and antimicrobial activity. BTTP also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTTP has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BTTP is its potent biological activity against various diseases, including cancer and fungal infections. BTTP is also easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of BTTP is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the optimal dosage and toxicity profile of BTTP.
Future Directions
BTTP has significant potential for therapeutic applications in various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of BTTP. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BTTP. Future research should also focus on the development of BTTP derivatives with improved biological activity and reduced toxicity. Finally, the mechanism of action of BTTP should be further elucidated to better understand its therapeutic potential.
Synthesis Methods
The synthesis of BTTP involves the reaction of 2-chloronicotinic acid with thiourea and benzyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent at a temperature of 120°C for 6 hours. The resulting product is purified by recrystallization to obtain BTTP in high yield and purity.
Scientific Research Applications
BTTP has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anticancer activity. Studies have shown that BTTP exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. BTTP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Another area of research is the antifungal activity of BTTP. Studies have shown that BTTP exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. BTTP inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is essential for fungal cell survival.
properties
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-2-6-11(7-3-1)10-19-14-16-13(17-18-14)12-8-4-5-9-15-12/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVANQGRXKUFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)
![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
